3-(3,4-dimethoxybenzyl)-7-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
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Overview
Description
2-METHOXY-4-{[7-(3-METHYLPHENYL)-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-YL]METHYL}PHENYL METHYL ETHER is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-{[7-(3-METHYLPHENYL)-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-YL]METHYL}PHENYL METHYL ETHER involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the 3-methylphenyl group: This step often involves a substitution reaction where the 3-methylphenyl group is introduced.
Methoxylation and methylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-4-{[7-(3-METHYLPHENYL)-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-YL]METHYL}PHENYL METHYL ETHER can undergo various types of chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-METHOXY-4-{[7-(3-METHYLPHENYL)-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-YL]METHYL}PHENYL METHYL ETHER has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-METHOXY-4-{[7-(3-METHYLPHENYL)-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-YL]METHYL}PHENYL METHYL ETHER involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methylphenol: Known for its anti-inflammatory properties.
4-Methylguaiacol: Used in flavor and fragrance industries.
2-Methoxy-4-(methoxymethyl)phenol: Similar structure with different functional groups.
Uniqueness
2-METHOXY-4-{[7-(3-METHYLPHENYL)-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-YL]METHYL}PHENYL METHYL ETHER is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings
Properties
Molecular Formula |
C22H20N6O2 |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
5-[(3,4-dimethoxyphenyl)methyl]-10-(3-methylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C22H20N6O2/c1-14-5-4-6-16(9-14)28-21-17(12-24-28)22-26-25-20(27(22)13-23-21)11-15-7-8-18(29-2)19(10-15)30-3/h4-10,12-13H,11H2,1-3H3 |
InChI Key |
WGNVKBIKXMTRTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)CC5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
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